5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide
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Description
5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a useful research compound. Its molecular formula is C18H19BrN2OS and its molecular weight is 391.33. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound. Some may inhibit or activate certain biochemical pathways, while others may stimulate or block specific receptors .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Some general properties of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of action
The result of the action of thiazole derivatives can vary widely depending on the specific compound and its mode of action. Some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N2OS.BrH/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20;/h2-10,21H,11-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJPKAUJPRWIS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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